molecular formula C18H26N2O2 B2851751 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2094518-50-8

1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2851751
CAS No.: 2094518-50-8
M. Wt: 302.418
InChI Key: JRJMWGSWEVEPAD-UHFFFAOYSA-N
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Description

1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one is a compound that combines the structural features of adamantane, piperazine, and prop-2-en-1-one. Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to its derivatives. Piperazine is a versatile heterocyclic compound commonly used in pharmaceuticals, while prop-2-en-1-one is a reactive enone group that can participate in various chemical reactions.

Preparation Methods

The synthesis of 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the piperazine ring can interact with various receptors and enzymes. The enone group can participate in covalent bonding with nucleophilic sites on proteins, leading to the modulation of their activity .

Properties

IUPAC Name

1-[4-(adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-16(21)19-3-5-20(6-4-19)17(22)18-10-13-7-14(11-18)9-15(8-13)12-18/h2,13-15H,1,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJMWGSWEVEPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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